molecular formula C23H19ClN4O3S B11988985 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11988985
M. Wt: 466.9 g/mol
InChI Key: ZNDKJQKSYNJTOC-BRJLIKDPSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a dihydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the desired hydrazide compound. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a feasible approach.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chlorobenzyl moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The chlorobenzyl and dihydroxyphenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

What sets 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorobenzyl and dihydroxyphenyl groups enhances its potential for diverse applications .

Properties

Molecular Formula

C23H19ClN4O3S

Molecular Weight

466.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19ClN4O3S/c24-17-8-5-15(6-9-17)13-28-20-4-2-1-3-19(20)26-23(28)32-14-22(31)27-25-12-16-7-10-18(29)11-21(16)30/h1-12,29-30H,13-14H2,(H,27,31)/b25-12+

InChI Key

ZNDKJQKSYNJTOC-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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